

physicochemical properties of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine

Cat. No.: B067519

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-[(4-Nitrophenyl)sulfonyl]pyrrolidine**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **1-[(4-Nitrophenyl)sulfonyl]pyrrolidine**, a sulfonamide derivative of interest in chemical synthesis and drug discovery. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and the interpretation of results. We present key data, including melting point, predicted boiling point and density, solubility characteristics, and spectral features. Furthermore, this guide details robust, self-validating experimental protocols for the determination of these properties, designed for implementation in a research and development setting. The synthesis and structural context are also discussed to provide a holistic understanding of the compound's behavior. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals working with this and related molecular scaffolds.

Introduction and Scientific Context

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry. The sulfonamide functional group ($-S(=O)_2-N<$) is a key structural motif found in a wide array of therapeutic agents, including antibacterial, diuretic, and

anticonvulsant drugs. The specific molecule in question combines this critical functional group with a pyrrolidine ring, a common saturated heterocycle in natural products and pharmaceuticals, and a 4-nitrophenyl group, which acts as a strong electron-withdrawing moiety.

Understanding the fundamental physicochemical properties of a compound like **1-[(4-Nitrophenyl)sulfonyl]pyrrolidine** is not a trivial academic exercise; it is a critical prerequisite for its successful application in research and development. Properties such as solubility directly influence bioavailability and formulation strategies. Melting point serves as a crucial indicator of purity and aids in identification. Spectroscopic and acidic characteristics govern how the molecule interacts with its environment and biological targets. This guide provides the foundational data and methodologies necessary to harness the potential of this compound with scientific rigor.

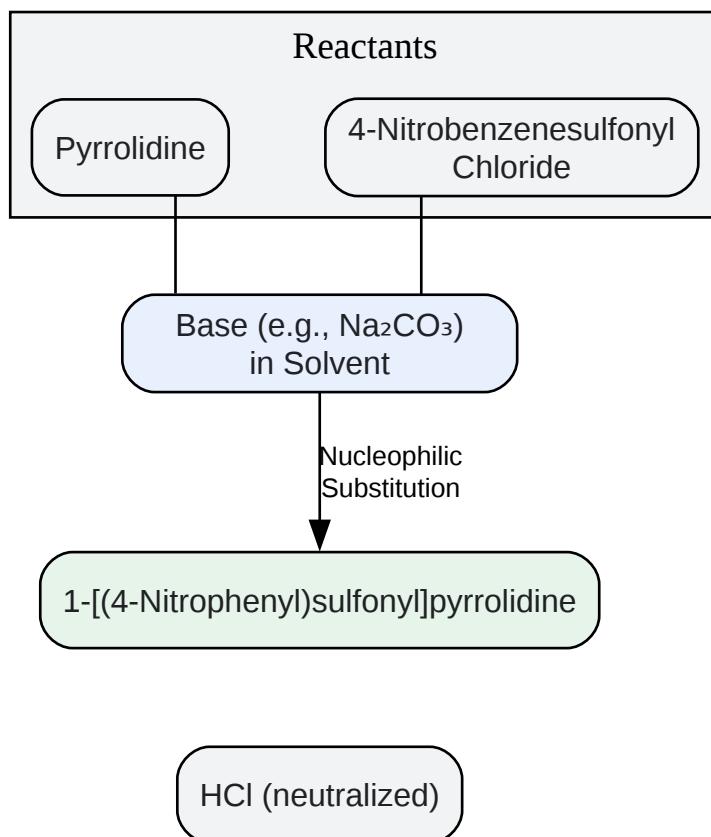
Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and core physical constants. These data points serve as the benchmark for all subsequent experimental work.

- Chemical Name: **1-[(4-Nitrophenyl)sulfonyl]pyrrolidine**
- Molecular Formula: C₁₀H₁₂N₂O₄S
- Molecular Weight: 256.28 g/mol
- CAS Number: 175278-37-2[1]
- Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com


Table 1: Summary of Physicochemical Properties

Property	Value	Source / Method
Melting Point	151 °C	Experimental[1]
Boiling Point	424.8 ± 47.0 °C	Predicted[1]
Density	1.432 ± 0.06 g/cm³	Predicted[1]
Solubility	Soluble in DMF and DMSO.[2] Sparingly soluble in water.	Qualitative / Experimental
pKa	Not experimentally determined. Expected to be very weakly acidic.	Theoretical
Appearance	White solid (typical for pure sulfonamides).	General Knowledge

Synthesis Pathway Overview

To appreciate the context of potential impurities and the compound's stability, a foundational understanding of its synthesis is essential. **1-[(4-Nitrophenyl)sulfonyl]pyrrolidine** is typically synthesized via a standard nucleophilic substitution reaction.

The process involves the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride.[3] Pyrrolidine's secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for the target compound.

In-Depth Analysis of Physicochemical Properties

Melting Point

The melting point is one of the most reliable indicators of a solid compound's purity. The experimentally determined value of 151 °C is sharp, suggesting a high degree of purity.^[1] Impurities disrupt the crystal lattice of a solid, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range (the temperature difference between the first drop of liquid appearing and the complete liquefaction of the solid).^[4] For a pure sample, this range should be narrow, typically 0.5-1.0 °C.

Solubility Profile

While quantitative data is pending experimental determination, qualitative assessments are crucial for practical handling. The compound is reported to be soluble in polar aprotic solvents

like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).^[2] This is expected, given the polar nature of the sulfonyl and nitro groups. Its solubility in aqueous media is anticipated to be low. The large, relatively nonpolar aromatic and aliphatic portions of the molecule dominate its character, outweighing the polar functional groups for water solubility. This property is paramount for drug development, as poor aqueous solubility can hinder oral bioavailability.

Acidity (pKa)

The pKa of a compound is a measure of its acidity. For **1-[(4-Nitrophenyl)sulfonyl]pyrrolidine**, there are no readily ionizable protons analogous to the N-H proton of a primary or secondary sulfonamide. The pyrrolidine nitrogen is tertiary, and therefore not acidic. The acidity of the C-H bonds adjacent to the sulfonyl group is extremely low and not relevant under physiological conditions. While computational methods can predict pKa values for such weak acids, for all practical purposes in a biological context, the compound can be considered non-ionizable and neutral.^[5]

Spectral Properties (¹H NMR)

While a specific spectrum for this exact compound is not publicly available, we can predict the key features of its Proton Nuclear Magnetic Resonance (¹H NMR) spectrum based on its structure and data from closely related analogs.^{[3][6][7]} The spectrum provides a map of the hydrogen atoms in the molecule, confirming its structure.

- **Aromatic Region (δ 8.0-8.5 ppm):** The 4-nitrophenyl group will produce two distinct signals in this downfield region. Due to the strong electron-withdrawing effects of both the nitro and sulfonyl groups, these protons are highly deshielded. They will appear as two doublets, characteristic of a para-substituted benzene ring, integrating to 2 protons each.^[3]
- **Aliphatic Region (δ 3.4-3.6 ppm and δ 2.0-2.2 ppm):** The pyrrolidine ring protons will appear in the upfield region. The four protons on the carbons adjacent to the nitrogen (alpha-protons) will be the most downfield of the aliphatic signals due to the inductive effect of the nitrogen and the sulfonyl group. The remaining four protons (beta-protons) will appear further upfield. These signals will likely appear as complex multiplets due to proton-proton coupling.

Self-Validating Experimental Protocols

The following protocols are designed to be robust and self-validating, providing the necessary checks and justifications for ensuring data integrity.

Protocol: Melting Point Determination (Capillary Method)

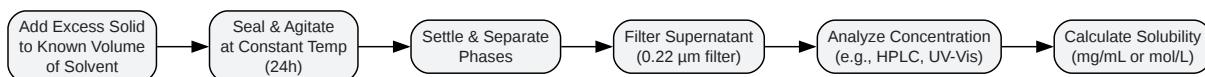
This method is the gold standard for determining the melting point of a crystalline organic solid. [8][9]

Justification: The use of a sealed capillary and a controlled heating block or oil bath ensures uniform heat distribution. A slow heating rate near the melting point is critical because it allows the system to remain in thermal equilibrium, yielding an accurate temperature reading. A rapid heating rate will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

Methodology:

- **Sample Preparation:** Place a small amount of the dry, crystalline compound on a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to collect a sample. Tap the sealed end of the capillary on a hard surface to pack the sample down to a height of 1-2 mm.[9]
- **Apparatus Setup:** Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
- **Rapid Determination (Optional but Recommended):** Heat the sample at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting point. This saves time during the accurate determination.[4]
- **Accurate Determination:** Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary. Heat at a slow, controlled rate of 1-2 °C per minute.
- **Data Recording:** Record the temperature (T_1) at which the first drop of liquid appears. Record the temperature (T_2) at which the last crystal melts into liquid. The melting point is reported as the range $T_1 - T_2$.
- **Validation:** Repeat the accurate determination at least twice. Consistent results (within 1 °C) validate the measurement. A broad range (>2 °C) may indicate impurities or residual solvent.

Caption: Workflow for accurate melting point determination.


Protocol: Solubility Determination (Shake-Flask Method)

This equilibrium-based method is considered the most accurate for determining the solubility of a compound.[\[10\]](#)

Justification: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. Agitating the mixture for an extended period (e.g., 24 hours) ensures that this equilibrium is truly reached.[\[10\]](#) Temperature control is critical as solubility is highly temperature-dependent.

Methodology:

- **Preparation:** Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial or flask. "Excess" means enough solid is added so that it is clearly visible after the equilibration period.
- **Equilibration:** Place the sealed container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** Allow the suspension to stand at the same constant temperature until the excess solid has settled.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant. It is critical not to disturb the solid phase.
- **Filtration:** Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step must be performed quickly to prevent temperature changes or solvent evaporation.
- **Analysis:** Dilute the filtered sample with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the original concentration in the saturated solution, expressed in units like mg/mL or mol/L.

[Click to download full resolution via product page](#)

Caption: The Shake-Flask method for solubility determination.

Conclusion

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine is a well-defined crystalline solid with physicochemical properties characteristic of its sulfonamide structure. Its sharp melting point indicates high purity, while its solubility profile—favoring polar aprotic solvents over aqueous media—provides critical guidance for its use in both synthetic and biological applications. The provided experimental protocols offer a robust framework for researchers to validate these properties and to characterize new analogs with confidence. This guide serves as a foundational document, enabling scientists to move forward with a clear, data-driven understanding of this compound's behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[(4-NITROPHENYL)SULFONYL]PYRROLIDINE CAS#: 175278-37-2 [m.chemicalbook.com]
- 2. 1-[(4-Nitrophenyl)methyl]sulfonyl]-pyrrolidine CAS#: 340041-91-0 [amp.chemicalbook.com]
- 3. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]
- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [physicochemical properties of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067519#physicochemical-properties-of-1-4-nitrophenyl-sulfonyl-pyrrolidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com